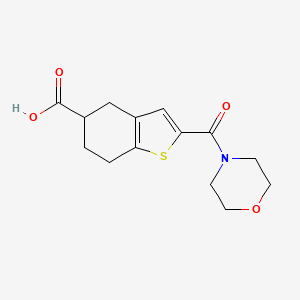

2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-13(15-3-5-19-6-4-15)12-8-10-7-9(14(17)18)1-2-11(10)20-12/h8-9H,1-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAKZAEOHSIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=C(S2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the morpholine and carboxylic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Análisis De Reacciones Químicas

Amide and Ester Formation

The carboxylic acid group at position 5 undergoes typical nucleophilic acyl substitution reactions. For example:

-

Amidation : Reacts with amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or HATU to form amides.

-

Esterification : Forms esters with alcohols under acidic or Mitsunobu conditions.

Table 1: Reaction conditions for amide/ester formation

Hydrolysis of Morpholine Carbonyl Group

The morpholine-4-carbonyl moiety undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine:

-

Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the carbonyl group, yielding 4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid and morpholine.

-

Basic Hydrolysis : NaOH in aqueous ethanol selectively hydrolyzes the amide bond.

Key Observations :

-

Hydrolysis rates depend on steric hindrance and electronic effects from the benzothiophene ring .

-

Stability in physiological pH (7.4) makes it suitable for prodrug applications.

Ring-Opening and Functionalization

The tetrahydrobenzothiophene core participates in regioselective reactions:

-

Electrophilic Aromatic Substitution : Bromination at position 2 occurs in the presence of Br<sub>2</sub>/FeBr<sub>3</sub> due to electron-donating effects of the tetrahydro ring .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the benzothiophene ring, forming a decalin-like structure .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or photochemical decarboxylation:

-

Thermal Decarboxylation : At 200°C under inert atmosphere, yields 2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene.

-

Photochemical Decarboxylation : UV light in the presence of photosensitizers (e.g., benzophenone) produces radical intermediates .

Coordination with Metal Ions

The compound acts as a bidentate ligand via the carboxylic acid and morpholine carbonyl oxygen:

-

Cu(II) Complexation : Forms stable complexes with Cu(NO<sub>3</sub>)<sub>2</sub> in ethanol, confirmed by UV-Vis and EPR spectroscopy .

-

Pd(II) Catalysis : Facilitates Suzuki-Miyaura coupling reactions when coordinated to palladium .

Stability Under Biological Conditions

Studies on analogous compounds reveal:

-

Microsomal Stability : Moderate stability in mouse/human microsomes (t<sub>1/2</sub> = 45–60 min) .

-

Caco-2 Permeability : Low permeability (P<sub>app</sub> < 1 × 10<sup>−6</sup> cm/s), suggesting poor oral bioavailability .

Comparative Reactivity with Analogues

Table 2: Reactivity trends in benzothiophene derivatives

Aplicaciones Científicas De Investigación

2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be studied for its interactions with biological macromolecules.

Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Core Modifications: Tetrahydrobenzothiophene vs. Benzene Derivatives

Heterocyclic Substituent Variations

- 2-[(4-Methylpiperidino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid (): Substitutes morpholine with 4-methylpiperidine. This may lower aqueous solubility but improve lipophilicity (logP).

- N-(4-methoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxamide (): Pyrrolidine (five-membered ring) replaces morpholine.

Functional Group Positioning

- 2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (CAS 735269-97-3, ): Demonstrates how substituent position (e.g., chlorine at 2-position, methoxy groups) influences electronic effects and steric interactions. Comparatively, the target compound’s 5-carboxylic acid group may enhance ionic interactions in biological systems.

Physicochemical and Pharmacokinetic Implications

Table 1: Key Properties of Selected Analogs

Table 2: Inferred Property Trends

| Property | Target Compound | Piperidine Analog | Pyrrolidine Analog | Benzene Derivative () |

|---|---|---|---|---|

| Polarity | High | Moderate | Low | Moderate |

| logP (estimated) | ~1.5 | ~2.2 | ~2.8 | ~2.0 |

| H-Bond Donors/Acceptors | 2/5 | 2/4 | 1/4 | 2/5 |

Research and Application Context

- Synthetic Accessibility: Morpholine-containing compounds like 4-Morpholinoacetophenone () are commercially available, indicating established synthetic routes for morpholine integration.

- Hydrogen-Bonding Networks : The morpholine group’s oxygen may participate in extensive hydrogen-bonding networks (), which could enhance crystal stability or binding to biological targets compared to piperidine/pyrrolidine analogs.

Actividad Biológica

2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a morpholine ring and a tetrahydro-benzothiophene moiety. The molecular formula is C₁₃H₁₅N₁O₃S, with a molecular weight of approximately 265.33 g/mol. The presence of the morpholine group is significant as it can influence the compound's solubility and interaction with biological targets.

Recent studies have highlighted several mechanisms through which this compound exhibits its biological effects:

- RORγt Modulation : The compound has been identified as a potent inverse agonist of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), a transcription factor involved in various immune responses. In vitro assays demonstrated that derivatives of tetrahydro-benzothiophene can modulate RORγt activity, suggesting potential applications in autoimmune diseases .

- Lipid Metabolism Regulation : Another study reported that related compounds can inhibit the SREBP-1c pathway, leading to reduced hepatic lipid accumulation in diet-induced obesity models. This suggests that similar derivatives may have lipid-lowering effects through modulation of lipid biosynthesis pathways .

- Antioxidant Activity : Compounds based on the benzothiophene structure have shown promising antioxidant properties. These activities are attributed to their ability to scavenge free radicals and modulate oxidative stress-related pathways .

In Vitro Studies

In vitro characterization of 2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid has been conducted using various assays:

- TR-FRET Assay : This assay confirmed the compound's role as an inverse agonist of RORγt with an IC₅₀ value indicative of its potency .

- Lipid Synthesis Inhibition : In HepG2 cells, the compound demonstrated dose-dependent inhibition of lipid synthesis and reduced mRNA levels of key regulators such as SREBP-1c and SREBP-2 .

Case Studies

Several case studies have illustrated the biological relevance of this compound:

- Diet-Induced Obesity Model : In a controlled study involving diet-induced obesity mice treated with related compounds, significant improvements in lipid metabolism and glucose tolerance were observed. The treatment resulted in decreased mRNA levels for SREBP pathways and improved metabolic profiles .

- Cancer Research : Research into derivatives of tetrahydro-benzothiophene has shown promise as anticancer agents targeting colorectal cancer cells. Molecular docking studies indicated favorable interactions with cancer-related proteins, suggesting potential therapeutic applications .

Data Summary

| Activity | Assay Type | Outcome |

|---|---|---|

| RORγt Modulation | TR-FRET | Potent inverse agonist (IC₅₀ confirmed) |

| Lipid Metabolism Regulation | HepG2 Cells | Dose-dependent inhibition |

| Antioxidant Activity | Free Radical Scavenging | Significant antioxidant properties |

| Cancer Cell Targeting | Molecular Docking | Favorable interactions with cancer targets |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve the tetrahydrobenzothiophene core and morpholine substituents. High-resolution mass spectrometry (HRMS) or LC-MS should confirm molecular weight and purity (>95% by HPLC). Infrared (IR) spectroscopy can validate the carbonyl and carboxylic acid functionalities. For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology : Employ stepwise coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to form the morpholine-carbonyl linkage. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/THF mixtures). Purify intermediates via recrystallization (e.g., using ethyl acetate/hexane) to remove unreacted starting materials. For final purification, reverse-phase HPLC with a C18 column is recommended .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodology : Conduct accelerated stability studies under varying conditions (pH 3–9, 25–40°C). Use HPLC to track degradation products (e.g., hydrolysis of the morpholine ring or decarboxylation). Store the compound in anhydrous conditions (desiccator, under argon) at −20°C to preserve the carboxylic acid and carbonyl groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the morpholine carbonyl and tetrahydrobenzothiophene core. Molecular docking (e.g., AutoDock Vina) can simulate interactions with target enzymes (e.g., kinases or proteases). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology : Synthesize analogs with substitutions on the morpholine ring (e.g., methyl or fluorine groups) or benzothiophene core. Test analogs in dose-response assays (e.g., IC₅₀ determination) to identify critical pharmacophores. Correlate electronic (Hammett σ values) and steric effects with activity trends .

Q. What techniques are suitable for studying the compound’s metabolic stability in hepatic microsomes?

- Methodology : Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Use LC-MS/MS to quantify parent compound depletion and metabolite formation (e.g., hydroxylation or glucuronidation). Compare intrinsic clearance rates with reference compounds (e.g., verapamil) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.